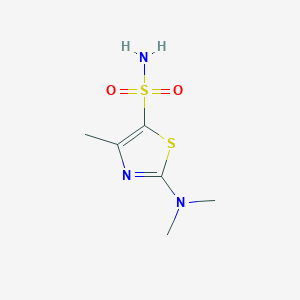

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide

Übersicht

Beschreibung

The compound is a thiazole derivative. Thiazoles are aromatic sulfur-nitrogen compounds that are found in many industrially relevant compounds, including certain dyes and polymers . The dimethylamino group suggests the compound may have some basic properties, while the sulfonamide group is a common feature in many drugs and could suggest potential bioactivity .

Molecular Structure Analysis

The molecular structure of this compound would likely feature aromaticity in the thiazole ring, with the sulfonamide, methyl, and dimethylamino groups contributing to the overall polarity of the molecule .Chemical Reactions Analysis

Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions . The presence of the dimethylamino group could make the compound a target for quaternization reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the dimethylamino group could confer basicity, while the sulfonamide group could engage in hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Drug and Gene Delivery Systems

The compound has been utilized in the development of nanocarrier systems for drug and gene delivery. These systems can simultaneously load anticancer drugs and nucleic acids, which is challenging due to their different physico-chemical properties . The use of this compound in polymer-based nanocarriers has shown potential in improving cancer therapy through the synergistic effect of drug and gene delivery .

Stimuli-responsive Materials

“2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide” is used to create stimuli-responsive polymers . These materials exhibit sharp and reversible responses to small changes in environmental conditions such as temperature and pH . Such polymers can be applied in various fields, including biomedical applications and the creation of “smart” materials .

Bioconjugation Reactions

In biochemistry, the compound is significant for bioconjugation reactions , especially with carboxylated peptides and small proteins. This application is crucial in medical research for preparing various biologically active compounds and studying their interactions.

Gene Delivery

The compound’s derivatives are known to form electrostatic complexes with anionic biomacromolecules like DNA and RNA , making them suitable for gene delivery applications . This is particularly important in the field of genetic medicine and gene therapy .

Ocular Drug Delivery

A derivative of “2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide” has been used to synthesize a crosslinked nanogel loaded with pilocarpine hydrochloride, serving as an ocular drug delivery system . This application demonstrates the compound’s potential in targeted drug delivery for eye-related treatments .

Anticancer Therapy

The compound has also been exploited in the formulation of thermosensitive and crosslinked nanogels for anticancer therapy . These nanogels can be used as drug delivery systems for anticancer drugs like doxorubicin . The ability to deliver drugs in a controlled manner to cancer cells is a significant advancement in chemotherapy .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S2/c1-4-5(13(7,10)11)12-6(8-4)9(2)3/h1-3H3,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHKASWXMYLFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N(C)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

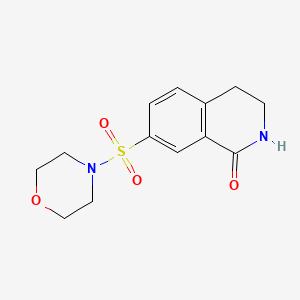

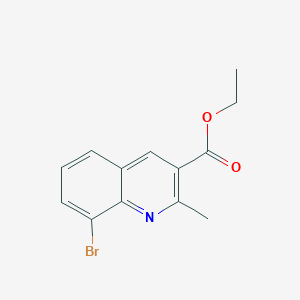

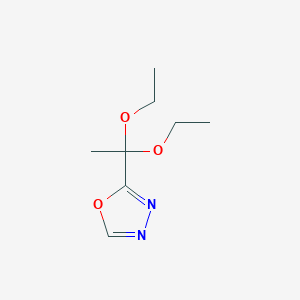

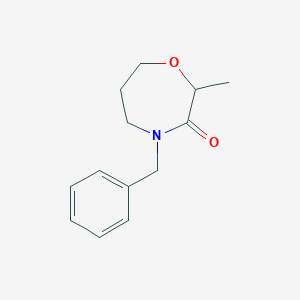

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine dihydrochloride](/img/structure/B1382872.png)

![1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride](/img/structure/B1382881.png)

![(1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1382887.png)

![(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride](/img/structure/B1382888.png)